6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functional group modifications. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a piperidine derivative with a suitable electrophile can lead to the formation of the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Medicine: Its potential as a drug candidate is being explored due to its rigid spirocyclic structure, which can enhance binding affinity and selectivity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 2-Azaspiro[3.4]octane
Uniqueness
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group can enhance the compound’s stability and modify its interaction with molecular targets, making it a unique and valuable compound in various applications.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-methyl-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-10-4-2-9(3-5-10)6-7(9)8(11)12/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
GOIQCTBTMZMOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC2C(=O)O |
Origin of Product |
United States |
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